molecular formula C20H20N2O5 B2420420 n-Fmoc-n'-methyl-l-asparagine CAS No. 149204-93-3

n-Fmoc-n'-methyl-l-asparagine

Cat. No. B2420420
CAS RN: 149204-93-3
M. Wt: 368.389
InChI Key: GCQNMZCRYMMHTM-KRWDZBQOSA-N
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Description

N-Fmoc-N’-methyl-L-asparagine is a compound with the CAS Number: 149204-93-3 and a molecular weight of 368.39 . Its IUPAC name is N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N4-methyl-L-asparagine . It is stored in a sealed, dry environment at 2-8°C . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for N-Fmoc-N’-methyl-L-asparagine is 1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 .


Physical And Chemical Properties Analysis

N-Fmoc-N’-methyl-L-asparagine has a molecular weight of 368.38 . It has a predicted density of 1.339±0.06 g/cm3 and a predicted boiling point of 641.4±55.0 °C . It is stored at temperatures between 2-8°C .

Scientific Research Applications

  • Glycopeptide Synthesis : The Fmoc-protected heptasaccharide asparagine building block is crucial for glycopeptide synthesis in both solution and solid-phase formats. This is significant for the partial structure synthesis of many glycoproteins (Mezzato & Unverzagt, 2010).

  • Solid-Phase Peptide Synthesis (SPPS) : The development of an N‐acetyl‐glucosaminylated asparagine derivative with TFA‐sensitive protecting groups, applicable to Fmoc‐based SPPS, demonstrates the compound's versatility in peptide synthesis (Katayama, 2015).

  • Modification of Asparagine and Glutamine : Novel N omega-xanthenyl-protecting groups for asparagine and glutamine were used in Fmoc solid-phase syntheses of several challenging peptides, showcasing the compound's applicability in complex peptide modifications (Han et al., 1996).

  • Diverse Organic Molecules Synthesis : The use of N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid (derived from Fmoc-Asn) as a scaffold for sidechain attachment in the synthesis of organic molecules illustrates its application in creating diverse molecular structures (Valerio et al., 2009).

  • Glycopeptide Synthesis Building Blocks : The reaction of N-Fmoc-aspartic anhydride with glycosylamines provides an efficient route to N-glycosyl asparagine derivatives, which are fundamental building blocks in glycopeptide synthesis (Ibatullin & Selivanov, 2009).

  • Peptide Synthesis with Unprotected Oligosaccharides : The synthesis of N-linked glycopeptides from glycosyl asparagines containing unprotected oligosaccharides using an Fmoc method highlights its application in peptide synthesis with efficient product isolation (Wen & Guo, 2001).

  • Sialylglycopeptide Synthesis : Research demonstrates the efficient synthesis of sialylglycopeptides using Fmoc-Asn, overcoming issues like aspartimide formation, which is crucial in advanced glycopeptide synthesis (Yamamoto et al., 2006).

  • Asparagine Coupling in Peptide Synthesis : Studies on asparagine coupling in Fmoc solid-phase peptide synthesis provide insights into minimizing side reactions and optimizing synthesis conditions (Gausepohl et al., 2009).

Safety and Hazards

N-Fmoc-N’-methyl-L-asparagine has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine . As such, it is likely to interact with proteins and enzymes that metabolize or bind to asparagine.

Mode of Action

The Fluorenylmethyloxycarbonyl (Fmoc) group in N-Fmoc-N’-methyl-L-asparagine is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a derivative of asparagine, N-Fmoc-N’-methyl-L-asparagine may be involved in the metabolism of asparagine. Asparagine is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Action Environment

Environmental factors such as pH and temperature could influence the action, efficacy, and stability of N-Fmoc-N’-methyl-L-asparagine. For instance, the Fmoc group is base-labile , meaning it can be removed in a basic environment. Additionally, the compound is recommended to be stored in a dry environment at 2-8°C , suggesting that it may be sensitive to moisture and temperature.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQNMZCRYMMHTM-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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